molecular formula C13H15ClN2O4S B8419302 4-Chloro-6-methoxy-7-(3-methylsulphonylpropoxy)quinazoline

4-Chloro-6-methoxy-7-(3-methylsulphonylpropoxy)quinazoline

Cat. No. B8419302
M. Wt: 330.79 g/mol
InChI Key: ZKKPTHNYWIFELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-7-(3-methylsulphonylpropoxy)quinazoline is a useful research compound. Its molecular formula is C13H15ClN2O4S and its molecular weight is 330.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methoxy-7-(3-methylsulphonylpropoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-7-(3-methylsulphonylpropoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-methoxy-7-(3-methylsulphonylpropoxy)quinazoline

Molecular Formula

C13H15ClN2O4S

Molecular Weight

330.79 g/mol

IUPAC Name

4-chloro-6-methoxy-7-(3-methylsulfonylpropoxy)quinazoline

InChI

InChI=1S/C13H15ClN2O4S/c1-19-11-6-9-10(15-8-16-13(9)14)7-12(11)20-4-3-5-21(2,17)18/h6-8H,3-5H2,1-2H3

InChI Key

ZKKPTHNYWIFELX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methoxy-7-(3-methylsulphonylpropoxy)-3,4-dihydroquinazolin-4-one (3.6 g, 11.5 mmol) was suspended in thionyl chloride (40 ml). DMF (1.8 ml) was added under argon and the mixture was heated at reflux for 1.5 hours. The thionyl chloride was eliminated by several azeotropic distillations using toluene. The solid residue was suspended in ice/water and a saturated solution of sodium hydrogen carbonate was added to adjust the mixture to pH7. The solid was collected by filtration, washed with water and dried in a vacuum dessicator over phosphorus pentoxide to give 4-chloro-6-methoxy-7-(3-methylsulphonylpropoxy)quinazoline (3.35 g, 88%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
ice water
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0 (± 1) mol
Type
solvent
Reaction Step Seven

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